Welcome to the BenchChem Online Store!
molecular formula C17H14N2O2S B8733031 N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-benzamide

N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-benzamide

Cat. No. B8733031
M. Wt: 310.4 g/mol
InChI Key: RCZZIVFQWGVDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853415B2

Procedure details

4-(2-Methoxy-phenyl)-thiazol-2-ylamine (41.3 mg, 0.200 mmol) and benzoyl chloride (28.1 mg, 0.200 mmol) were dissolved in 1 mL of pyridine. The reaction mixture was stirred at room temperature overnight and then purified by reverse-phase preparative liquid chromatography (11.4 mg, 0.0367 mmol, 18.4%). ESI-MS m/z calc. 310.1. found 311.2 (M+1)+ Retention time 3.55 minutes.
Quantity
41.3 mg
Type
reactant
Reaction Step One
Quantity
28.1 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[C:11]([NH2:14])[S:12][CH:13]=1.[C:15](Cl)(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[C:11]([NH:14][C:15](=[O:22])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[S:12][CH:13]=1

Inputs

Step One
Name
Quantity
41.3 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C=1N=C(SC1)N
Name
Quantity
28.1 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by reverse-phase preparative liquid chromatography (11.4 mg, 0.0367 mmol, 18.4%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C=CC=C1)C=1N=C(SC1)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.